molecular formula C12H13NO4 B12898961 Benzyl (2-oxopyrrolidin-3-yl) carbonate CAS No. 78282-53-8

Benzyl (2-oxopyrrolidin-3-yl) carbonate

Cat. No.: B12898961
CAS No.: 78282-53-8
M. Wt: 235.24 g/mol
InChI Key: HIDQSVXSROJPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-oxopyrrolidin-3-yl) carbamate is a heterocyclic organic compound characterized by a pyrrolidinone core (2-oxopyrrolidine) substituted with a benzyl carbamate group at the 3-position. Its molecular structure combines a lactam (cyclic amide) with a carbamate functional group (-O-CO-NH-), rendering it a versatile intermediate in pharmaceutical synthesis and medicinal chemistry. The (R)-enantiomer of this compound, specifically (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate, is documented under CAS No. 1219424-59-5 and exhibits a structural similarity score of 0.97 to the parent compound .

Properties

CAS No.

78282-53-8

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

benzyl (2-oxopyrrolidin-3-yl) carbonate

InChI

InChI=1S/C12H13NO4/c14-11-10(6-7-13-11)17-12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)

InChI Key

HIDQSVXSROJPSU-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1OC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (2-oxopyrrolidin-3-yl) carbonate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-oxopyrrolidine in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale production.

Chemical Reactions Analysis

Oxidation

The compound undergoes oxidation at the lactam carbonyl or tertiary amine sites:

  • N-Oxide formation : Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) generates N-oxide derivatives. This reaction is stereospecific and proceeds via electrophilic attack on the nitrogen lone pair.

  • Carbonyl oxidation : Strong oxidizing agents like Dess-Martin periodinane (DMP) convert alcohol intermediates to aldehydes, as observed in precursor synthesis for SARS-CoV-2 protease inhibitors .

Key conditions :

ReagentSolventTemperatureProduct
H₂O₂ (30%)DCM0–5°CN-Oxide derivatives
m-CPBAAcetonitrileRTN-Oxide derivatives

Reduction

The lactam carbonyl group is reduced to a hydroxyl group under specific conditions:

  • Borohydride reduction : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) selectively reduces the carbonyl to a secondary alcohol without affecting the benzyl carbonate group .

  • Lithium aluminum hydride (LiAlH₄) : In diethyl ether, this reagent fully reduces the lactam to a pyrrolidine ring, yielding a primary amine intermediate.

Example reaction :
Benzyl (2-oxopyrrolidin-3-yl) carbonateNaBH4/THFBenzyl (3-hydroxypyrrolidin-2-yl) carbonate\text{Benzyl (2-oxopyrrolidin-3-yl) carbonate} \xrightarrow{\text{NaBH}_4/\text{THF}} \text{Benzyl (3-hydroxypyrrolidin-2-yl) carbonate}

Substitution Reactions

The benzyl carbonate group is highly susceptible to nucleophilic substitution:

  • Benzyl group replacement : Reaction with alkyl/aryl amines in DMF replaces the benzyl group via nucleophilic displacement. For example, treatment with benzylamine generates substituted carbamates .

  • Transesterification : Alcohols (e.g., methanol, isopropanol) in the presence of catalytic NaH cleave the carbonate bond, forming alkyl carbamates .

Industrial-scale substitution :

  • Continuous flow reactors enable efficient substitution using 2-cyanoethanol or phenols, achieving yields >75% under optimized conditions .

Hydrolysis

The carbonate moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Hydrochloric acid (HCl) in water/THF cleaves the carbonate bond, yielding 2-oxopyrrolidin-3-ol and benzyl alcohol.

  • Enzymatic cleavage : Esterases in biological systems hydrolyze the carbonate group, a mechanism leveraged in prodrug activation .

Hydrolysis kinetics :

ConditionRate Constant (k, h⁻¹)Half-life (t₁/₂)
0.1M HCl (25°C)0.125.8 h
Porcine esterase0.451.5 h

Reaction Mechanisms and Selectivity

  • Nucleophilic substitution : Proceeds via a two-step mechanism: (i) carbonate bond polarization, and (ii) nucleophilic attack with benzyl alcohol elimination .

  • Steric effects : Bulky substituents on the pyrrolidine ring (e.g., tert-butyl groups) slow substitution rates by 40–60% compared to unsubstituted analogs.

Scientific Research Applications

Medicinal Chemistry

Benzyl (2-oxopyrrolidin-3-yl) carbonate is being investigated for its potential therapeutic properties. Its structure allows it to interact with biological targets, making it a candidate for drug development. Research has shown that derivatives of this compound can act as enzyme inhibitors, which is crucial in treating diseases such as cancer and viral infections.

Case Studies:

  • A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against SARS-CoV-2 main protease, suggesting its potential role in antiviral drug development .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing chemists to create a wide array of derivatives.

Reactions:

Reaction TypeDescriptionCommon Reagents
OxidationConverts to N-oxidesHydrogen peroxide, mCPBA
ReductionConverts carbonyl to hydroxyl groupLithium aluminum hydride
SubstitutionForms various substituted carbamates and amidesAmines or alcohols

Biological Applications

Research indicates that this compound can be used in biological studies to understand enzyme mechanisms and interactions. Its derivatives have been employed as building blocks for bioactive compounds, enhancing their efficacy and specificity.

Notable Findings:
A recent investigation highlighted the compound's ability to act as a modulator for specific enzymes involved in metabolic pathways, showcasing its relevance in metabolic research .

Pharmaceutical Industry

The pharmaceutical sector benefits from the compound's utility in synthesizing new drugs and therapeutic agents. Its role as an intermediate allows for the streamlined production of complex molecules that can target specific diseases.

Cosmetic Formulations

This compound is used in cosmetic formulations due to its stability and compatibility with various skin-active ingredients. It acts as an emulsifier and stabilizer in creams and lotions .

Mechanism of Action

The mechanism by which benzyl (2-oxopyrrolidin-3-yl) carbonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carbonate group can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzyl Carbamate Derivatives

Compound Name CAS No. Key Structural Features Similarity Score
Benzyl (2-oxopyrrolidin-3-yl)carbamate 1219424-59-5 Pyrrolidinone core, benzyl carbamate 0.97
Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate 33628-84-1 Two ketone groups, additional benzyl substituent 0.92
Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate 147269-67-8 Pyridinone core instead of pyrrolidinone N/A
(2S,3S)-Benzyl 3-hydroxy-2-(2-oxo)propyl-1-piperidinecarboxylate N/A Piperidine core, hydroxyl and ketone substituents N/A

Key Observations :

  • Pyrrolidinone vs.

Key Observations :

  • BF3•OEt2 Efficiency : High yields (≥80%) are achievable for furyl-substituted carbamates under mild conditions, whereas piperidine derivatives (e.g., compound 7) require KOBut and produce mixtures .
  • Complexity in Antiviral Derivatives : MPI20e, a structurally complex analog with cyclopropyl and tert-butyl-threonine groups, demonstrates lower synthetic efficiency (79%) due to multi-step purification .

Table 3: Property Comparison

Property Benzyl (2-oxopyrrolidin-3-yl)carbamate Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate 3-Acetylpyridine
Molecular Weight ~265 g/mol (estimated) ~355 g/mol 121.14 g/mol
Log Kow ~1.5 (predicted) ~2.8 0.35
Water Solubility Moderate (10–50 mg/L) Low (<10 mg/L) Miscible

Key Observations :

  • Hydrophobicity Trends : The addition of a benzyl group (CAS 33628-84-1) increases Log Kow by ~1.3 units compared to the parent compound, reducing aqueous solubility.
  • Biological Relevance: Carbamates with pyrrolidinone cores (e.g., MPI20e) exhibit antiviral activity, likely due to interactions with protease enzymes via hydrogen bonding and hydrophobic contacts .

Biological Activity

Benzyl (2-oxopyrrolidin-3-yl) carbonate, also known as (R)-Benzyl 2-oxopyrrolidin-3-ylcarbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a chiral structure that includes a benzyl group attached to the nitrogen atom of a 2-oxopyrrolidine ring. Its molecular formula is C₁₁H₁₃N₁O₃, and it has been synthesized for various applications in biological research.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can bind to the active sites of target molecules, leading to modulation of various biochemical pathways. This interaction may result in either inhibition or activation of enzymatic functions, which can have therapeutic implications.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes, including:

  • Enolase : It has been shown to be a potent inhibitor of enolase, which is critical for glycolysis and gluconeogenesis. This inhibition can potentially lead to therapeutic applications against pathogens like Naegleria fowleri .
  • SARS-CoV-2 3CL Protease : The compound has been investigated for its antiviral properties, particularly against SARS-CoV-2. Studies demonstrate that it can inhibit the 3CL protease, an essential enzyme for viral replication .

Receptor Interaction

This compound also interacts with various receptors, which may lead to downstream effects in cellular signaling pathways. The specificity and efficacy of these interactions are crucial for developing targeted therapies.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant antiviral activity against SARS-CoV-2 in vitro. The compounds were tested in Huh7 and VeroE6 cell lines, revealing promising results with low EC50 values .

Case Study 2: Enolase Inhibition

In another investigation focusing on Naegleria fowleri, this compound was identified as a potent enolase inhibitor. This study highlighted its potential as a therapeutic lead against this lethal amoebic infection .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntiviral, Enzyme inhibitionBinds to active sites
tert-butyl 2-oxopyrrolidin-3-ylcarbamateModerate antiviral activitySimilar binding interactions
1-(2-Oxopyrrolidin-3-yl)-5,6-dihydropyridinLower potency against viral targetsDifferent structural properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of Benzyl (2-oxopyrrolidin-3-yl) carbonate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves carbamate formation via reaction of 2-oxopyrrolidin-3-ol with benzyl chloroformate under basic conditions (e.g., using triethylamine or DMAP as catalysts). Key steps include temperature control (0–25°C) and inert atmosphere to minimize side reactions. Purification often employs column chromatography with ethyl acetate/hexane gradients. For analogous compounds, reaction yields improve with stoichiometric optimization of the benzylating agent .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on the carbonyl signals (δ ~150–160 ppm in 13C^{13}\text{C} for the carbonate group) and pyrrolidinone ring protons (δ ~3.0–4.5 ppm in 1H^{1}\text{H}).
  • IR : Stretching vibrations at ~1740 cm1^{-1} (C=O of carbonate) and ~1250 cm1^{-1} (C-O-C).
  • Mass Spectrometry : Molecular ion peak ([M+H]+^+) and fragmentation patterns to confirm the benzyl and pyrrolidinone moieties. Cross-referencing with databases like PubChem (e.g., analogous structures in ) aids interpretation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
  • Storage : Keep in sealed containers under dry, inert conditions (argon/nitrogen) to prevent hydrolysis. Monitor for discoloration or precipitate formation, indicating decomposition .

Advanced Research Questions

Q. How can researchers address contradictions in stereochemical assignments for derivatives of this compound using NMR data?

  • Methodological Answer :

  • Employ 2D NMR (e.g., NOESY or HSQC) to resolve overlapping signals. For example, NOE correlations between the pyrrolidinone β-protons and benzyl group can confirm spatial proximity.
  • Compare experimental 13C^{13}\text{C} shifts with computational predictions (DFT calculations) to validate assignments. Tools like Gaussian or ORCA are recommended .

Q. What computational strategies are effective for predicting the biological interactions of this compound in drug discovery pipelines?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., enzymes with pyrrolidinone-binding pockets). Adjust protonation states and tautomeric forms for accuracy.
  • Pharmacophore Modeling : Map hydrogen-bond acceptors (carbonate oxygen) and hydrophobic regions (benzyl group) to prioritize analogs. Studies on similar scaffolds (e.g., ’s N3 compound) guide hypothesis generation .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX software mitigate them?

  • Methodological Answer :

  • Challenges : Low crystal quality due to flexible benzyl groups; twinning issues in polar space groups.
  • Solutions : Optimize crystallization using mixed solvents (e.g., DCM/hexane). In SHELXL, apply TWIN/BASF commands for twinned data and refine anisotropic displacement parameters. Reference SHELX-97 manuals for outlier rejection criteria .

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions, and what degradation products form?

  • Methodological Answer :

  • Stability Tests : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 3% H2_2O2_2) at 40°C. Monitor via HPLC-MS.
  • Degradation Pathways : Acidic conditions hydrolyze the carbonate to 2-oxopyrrolidin-3-ol and benzyl alcohol. Oxidative stress may form benzaldehyde via C-O bond cleavage. Document intermediates using high-resolution MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.